"synthesis and chemical characterization of Methylglucamine antimonate"
"synthesis and chemical characterization of Methylglucamine antimonate"
An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Methylglucamine Antimonate
Introduction
For over half a century, methylglucamine antimonate, also known as meglumine antimonate (marketed as Glucantime®), has been a cornerstone in the treatment of leishmaniasis, a parasitic disease affecting millions globally.[1][2] It is produced through the reaction of pentavalent antimony (SbV) with N-methyl-d-glucamine (NMG), a derivative of sorbitol.[3][4] Despite its long history of clinical use, meglumine antimonate is not a simple, single molecular entity. Instead, it exists as a complex and poorly understood mixture of oligomeric structures in aqueous solution.[1][3] This structural ambiguity presents significant challenges for quality control, understanding its precise mechanism of action, and developing improved, less toxic formulations.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and state-of-the-art chemical characterization of meglumine antimonate. By explaining the causality behind experimental choices and detailing robust analytical protocols, this document aims to equip scientists with the knowledge to produce and analyze this critical but complex drug, fostering advancements in the fight against leishmaniasis.
Part 1: Synthesis of Methylglucamine Antimonate
Underlying Principle
The synthesis of meglumine antimonate is fundamentally a coordination reaction. The N-methyl-d-glucamine ligand, with its multiple hydroxyl groups, acts as a chelating agent for a pentavalent antimony (SbV) center. The reaction is typically performed in an aqueous medium, where SbV and NMG react to form a variety of coordination complexes of differing sizes.[5][6] The final product is a heterogeneous mixture whose exact composition is highly dependent on the reaction conditions.
Key Reagents and Rationale
-
N-methyl-d-glucamine (Meglumine, NMG): This sugar amine provides the organic scaffold for the drug. Its numerous hydroxyl groups are essential for coordinating with the antimony atom, which in turn increases the solubility and modulates the bioavailability of the metal.
-
Pentavalent Antimony (SbV) Source: The choice of the antimony precursor is a critical variable that influences the reaction pathway and impurity profile.
-
Antimony Pentachloride (SbCl₅): A highly reactive liquid that undergoes an exothermic hydration reaction in water to yield antimony pentoxide and hydrochloric acid.[5][7] While effective, this route requires careful temperature control and results in an acidic environment that must be neutralized.
-
Potassium Hexahydroxyantimonate [KSb(OH)₆]: A solid, more stable precursor that provides a source of SbV without generating strong acids as byproducts.[5][8][9] This can lead to a cleaner reaction profile.
-
Antimony Pentoxide (Sb₂O₅): Can be used directly in a colloidal solution, reacting with meglumine under controlled pH and temperature.[6]
-
General Synthesis Workflow
The synthesis process, regardless of the specific SbV source, follows a general pathway involving the reaction of the two main components in an aqueous solution, followed by purification.
Caption: General workflow for the synthesis of Methylglucamine Antimonate.
Detailed Synthesis Protocols
Protocol 1: Synthesis from Antimony Pentachloride (SbCl₅)
This protocol is adapted from methodologies optimized to reduce toxic impurities.[5][7] The rationale is to control the hydrolysis of SbCl₅ and subsequent reaction with NMG.
-
Hydrolysis of SbCl₅: Carefully add a stoichiometric amount of antimony pentachloride to ultra-pure water in a flask placed in an ice bath to manage the exothermic reaction. This generates antimony pentoxide (Sb₂O₅) and hydrochloric acid.
-
Precipitation and Washing: Centrifuge the mixture (e.g., 4,600 x g for 7 minutes) to pellet the Sb₂O₅ precipitate. Discard the acidic supernatant.
-
Reaction: Resuspend the Sb₂O₅ pellet in a fresh volume of water in a round-bottom flask equipped with a magnetic stirrer and place it in a temperature-controlled water bath.
-
Addition of NMG: Once the solution reaches the target temperature (e.g., 60-80°C), add an equimolar amount of N-methyl-d-glucamine.
-
pH Adjustment: Monitor and adjust the pH of the reacting mixture. The pH can be controlled by the addition of NMG itself or another suitable base.[6]
-
Reaction Completion: Allow the reaction to proceed under stirring for a defined period (e.g., 1-2 hours).
-
Purification: The final product can be isolated through precipitation with an organic solvent like acetone, followed by filtration and drying.[8]
Protocol 2: Synthesis from Potassium Hexahydroxyantimonate [KSb(OH)₆]
This route avoids the handling of highly corrosive SbCl₅ and the generation of HCl.[5][9]
-
Dissolution: Dissolve equimolar amounts of potassium hexahydroxyantimonate and N-methyl-d-glucamine in separate flasks of ultra-pure water.
-
Reaction: Combine the two aqueous solutions in a reaction vessel equipped with a stirrer and a temperature controller.
-
Heating and pH Control: Heat the mixture to the desired reaction temperature (e.g., 80°C) and adjust the pH as necessary.
-
Reaction Completion & Purification: As in Protocol 1, allow the reaction to complete and then purify the product, for example, by precipitation with acetone.
Critical Process Parameters and Optimization
The reduction of residual trivalent antimony (SbIII), a major contributor to the drug's toxicity, is a primary goal of synthesis optimization.[5][10] Multivariate analysis has shown that several parameters are key.[5][7]
| Parameter | Range | Rationale and Impact |
| SbV Source | SbCl₅ vs. KSb(OH)₆ | The SbCl₅ route can be optimized to yield very low SbIII levels (e.g., <0.2%).[7] |
| Temperature | 30 - 120 °C | Affects reaction kinetics and the equilibrium between different oligomeric species.[6] |
| pH | 4.0 - 9.0 | Influences the stability of the SbV precursor and the final complex. Potentiometric titration shows the compound exists as a zwitterion between pH 4.5 and 7.5.[6][11] |
| Molar Ratio (NMG:Sb) | ~1:1 to 1.5:1 | Affects the degree of polymerization and final product composition. Elemental analysis of the final product often shows a ratio of ~1.37:1.[1][3] |
Part 2: The Structural Conundrum: A Complex Oligomeric Mixture
Decades of research have confirmed that meglumine antimonate is not a single chemical entity. Mass spectrometry and osmolality measurements reveal a mixture of oligomers with varying degrees of polymerization.[1][3] The major components are believed to consist of alternating antimony and N-methyl-d-glucamine units.
The proposed general formulas for these species are:
-
(NMG-Sb)n-NMG: The major series of components observed.[4][12]
-
(NMG-Sb)n: Minor components, which may include cyclic structures.[1][4]
Mass spectrometry has identified ions corresponding to these oligomers. For example, a major ion is frequently observed at a mass-to-charge ratio (m/z) of 507, which corresponds to a structure containing two NMG molecules and one antimony atom (NMG-Sb-NMG).[3] Larger aggregates containing up to four antimony atoms and five NMG moieties have also been detected.[3]
Caption: Proposed structure of the major m/z 507 oligomer.
Part 3: Comprehensive Chemical Characterization
A multi-modal analytical approach is mandatory to control the quality of meglumine antimonate, ensuring its composition, purity, and safety.
Compositional Analysis
Antimony Content (Total Sb)
-
Technique: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrophotometry (AAS).[1][13][14]
-
Rationale: These are highly sensitive elemental analysis techniques used to accurately quantify the total antimony content, which is crucial for dosage calculations. The average antimony content of the powder is approximately 30.3% by weight.[1]
-
Protocol (ICP-MS Sample Preparation): [14]
-
Accurately weigh a sample of meglumine antimonate.
-
Digest the sample in a suitable matrix, such as 1% tetramethylammonium hydroxide (TMAH) with 1% EDTA, to break down the organic complex.
-
Use an internal standard (e.g., Indium) to correct for matrix effects and instrumental drift.
-
Dilute the digested sample to fall within the linear range of the instrument (e.g., 25 to 10,000 ng/mL).
-
Analyze using a validated ICP-MS method.
-
Meglumine Content
-
Technique: High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) or UV detection at low wavelengths (e.g., 195 nm).[15]
-
Rationale: Meglumine lacks a strong UV chromophore, making detection challenging. HPLC-RID is a common solution. Alternatively, using an ion-pairing reagent (e.g., octane-1-sulfonic acid) in the mobile phase allows for retention on a standard C18 column and detection at very low UV wavelengths.[15] This analysis confirms the amount of the organic ligand present.
Structural and Oligomeric Characterization
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1][3][12]
-
Rationale: MS is the most powerful tool for elucidating the oligomeric nature of meglumine antimonate. It separates ions based on their mass-to-charge ratio, providing a snapshot of the different species present in the mixture. The characteristic isotopic pattern of antimony (¹²¹Sb:¹²³Sb ≈ 57:43) serves as a definitive signature for Sb-containing ions.[12][16]
-
Interpretation: The resulting spectrum shows a series of peaks corresponding to different oligomers. By analyzing the m/z values, one can deduce the number of Sb and NMG units in each species.
| Observed m/z | Proposed Composition | Classification |
| 507 | Sb(NMG)₂ | Major Component[1][12] |
| 820 | Sb₂(NMG)₃ | Major Component[1][12] |
| 1132 | Sb₃(NMG)₄ | Major Component[1] |
| 1444 | Sb₄(NMG)₅ | Major Component[1] |
| 314 | Sb(NMG) | Minor Component[1][12] |
| 627 | Sb₂(NMG)₂ | Minor Component (possibly cyclic)[1][12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides detailed information about the chemical environment of the NMG ligand. When complexed with antimony, the proton and carbon signals of NMG become significantly more complex compared to the free ligand.[4][12] This increased complexity and the appearance of new resonances confirm the coordination of multiple hydroxyl groups to the antimony center and suggest the presence of NMG in different coordination environments within the oligomeric mixture.[4][17]
Impurity Profiling: The Critical Role of Antimony Speciation
The Problem: The presence of trivalent antimony (SbIII) is a major safety concern, as it is significantly more toxic than the active pentavalent form (SbV).[5][10] Standard elemental analysis cannot distinguish between these two oxidation states.
Technique: High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).[10]
Rationale: This hyphenated technique combines the separation power of HPLC with the sensitive, element-specific detection of ICP-MS. It is the gold standard for antimony speciation. The method first separates Sb(III) and Sb(V) chromatographically, and then the ICP-MS detector quantifies the amount of antimony eluting at each specific time.
Caption: Workflow for antimony speciation analysis by HPLC-ICP-MS.
Protocol Outline (HPLC-ICP-MS): [10]
-
Sample Preparation: Dilute the drug sample in hydrochloric acid (e.g., 0.6 M to 5 M HCl) under deaerated conditions. The acid breaks the Sb-NMG complex, releasing free inorganic antimony species, while deaeration prevents the oxidation of Sb(III) to Sb(V).
-
Chromatographic Separation: Inject the prepared sample onto an anion exchange HPLC column. A suitable mobile phase is used to separate the different antimony species based on their charge.
-
Detection and Quantitation: The eluent from the HPLC is directly introduced into the ICP-MS. The instrument is tuned to monitor antimony isotopes (m/z 121 and 123), and the concentration of each species is determined by comparing its peak area to that of certified standards.
Summary and Outlook
Methylglucamine antimonate remains a vital therapeutic agent, yet its chemical nature is profoundly complex. This guide has detailed that it is not a single molecule but an equilibrium of oligomeric structures. Its synthesis requires stringent control over key parameters—notably the choice of precursor, pH, and temperature—to ensure product quality and minimize the formation of highly toxic trivalent antimony.
A robust characterization of this drug is non-trivial and mandates a suite of orthogonal analytical techniques. While compositional analysis (ICP-MS, HPLC) defines the fundamental ratio of antimony to meglumine, advanced methods like mass spectrometry and NMR are essential to probe the oligomeric distribution. Critically, speciation analysis by HPLC-ICP-MS is indispensable for quantifying the Sb(III) impurity, a key determinant of the drug's safety profile.
For drug development professionals, a deep understanding of these synthetic and analytical principles is paramount. Future progress in antimonial therapy will likely depend on the development of new formulations with a controlled, well-defined degree of polymerization and a verified absence of toxic impurities, ultimately leading to safer and more effective treatments for leishmaniasis.
References
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Roberts, W. L., McMurray, W. J., & Rainey, P. M. (1998). Characterization of the Antimonial Antileishmanial Agent Meglumine Antimonate (Glucantime). Antimicrobial Agents and Chemotherapy, 42(5), 1076–1082. [Link]
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Roberts, W. L., McMurray, W. J., & Rainey, P. M. (1998). Characterization of the Antimonial Antileishmanial Agent Meglumine Antimonate (Glucantime). Antimicrobial Agents and Chemotherapy, 42(5), 1076-1082. [Link]
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Roberts, W. L., McMurray, W. J., & Rainey, P. M. (1998). Characterization of the antimonial antileishmanial agent meglumine antimonate (glucantime). Antimicrobial agents and chemotherapy, 42(5), 1076–1082. [Link]
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Gomes, D. C., Martins, P. S., de Melo, A. L., Demicheli, C., & Frézard, F. (2007). Efficacy of Meglumine Antimoniate in a Low Polymerization State Orally Administered in a Murine Model of Visceral Leishmaniasis. Antimicrobial Agents and Chemotherapy, 51(5), 1642–1647. [Link]
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Roberts, W. L., McMurray, W. J., & Rainey, P. M. (1998). Characterization of the Antimonial Antileishmanial Agent Meglumine Antimonate (Glucantime). Antimicrobial Agents and Chemotherapy, 42(5), 1076-1082. [Link]
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Demicheli, C., de Figueiredo, T. L., Carvalho, S., Sinesterra, R. D., Lopes, J. C., & Frézard, F. (1999). Physico-chemical characterization of meglumine antimoniate. Biometals, 12(1), 63–66. [Link]
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Maia, P. J. S., de Oliveira, R. A. G., de Souza, J. A. G., Demicheli, C., & Frézard, F. J. G. (2016). Multivariate Optimization Applied to the Synthesis of Meglumine Antimoniate with Low Levels of Trivalent Antimony. Journal of the Brazilian Chemical Society, 27(9), 1656-1663. [Link]
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Maia, P. J. S., de Oliveira, R. A. G., de Souza, J. A. G., Demicheli, C., & Frézard, F. J. G. (2016). Multivariate Optimization Applied to the Synthesis of Meglumine Antimoniate with Low Levels of Trivalent Antimony. Journal of the Brazilian Chemical Society, 27(9). [Link]
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Demicheli, C., Ochoa, R., Lula, I. S., Gozzo, F. C., Eberlin, M. N., & Frézard, F. (2003). Pentavalent organoantimonial derivatives: Two simple and efficient synthetic methods for meglumine antimonate. Applied Organometallic Chemistry, 17(4), 226-231. [Link]
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Astudillo-Hernandez, M., et al. (2021). Inductively coupled plasma mass spectrometry method for plasma and intracellular antimony quantification applied to pharmacokinetics of meglumine antimoniate. Bioanalysis, 13(8), 655-667. [Link]
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Demicheli, C., Ochoa, R., Lula, I. S., Gozzo, F. C., Eberlin, M. N., & Frézard, F. (2003). Positive ion high-resolution electrospray mass spectrum of meglumine antimonate. ResearchGate. [Link]
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